molecular formula C17H14F3N3O2 B4089157 N-[2-(1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline

N-[2-(1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline

Cat. No.: B4089157
M. Wt: 349.31 g/mol
InChI Key: OLVOOKVBWQEOMH-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline is a complex organic compound that features an indole moiety, a nitro group, and a trifluoromethyl group. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c18-17(19,20)12-5-6-15(16(9-12)23(24)25)21-8-7-11-10-22-14-4-2-1-3-13(11)14/h1-6,9-10,21-22H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVOOKVBWQEOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline typically involves the coupling of an indole derivative with a nitroaniline derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond . The reaction conditions often include refluxing in an appropriate solvent such as methanol or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, potentially inhibiting or activating their functions. The nitro and trifluoromethyl groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline is unique due to the presence of both a nitro group and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its stability and binding properties, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline
Reactant of Route 2
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N-[2-(1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline

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